Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Ethyl2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, a chlorophenyl group, and a benzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step processThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Ethyl2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while substitution reactions can produce a variety of substituted chlorophenyl derivatives .
Scientific Research Applications
Ethyl2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl imidazole-4-carboxylate
- Ethyl 3-aminopyrazole-4-carboxylate
- Ethyl 4-chloroquinoline-3-carboxylate
- Ethyl 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
RANXKVQMYZVPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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